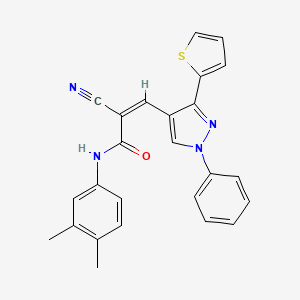

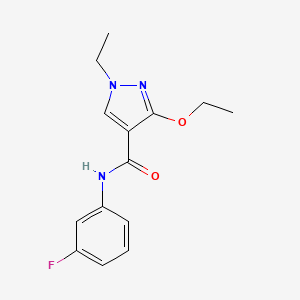

5-Fluoro-4-methylsulfanylpyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated pyridines, which could include 5-Fluoro-4-methylsulfanylpyridin-3-amine, involves various methods such as the Umemoto reaction and Balts-Schiemann reaction . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds has also been presented .Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-methylsulfanylpyridin-3-amine can be analyzed using tools like MolView . These tools allow for the conversion of a 2D structural formula into a 3D model .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Fluoro-4-methylsulfanylpyridin-3-amine, focusing on six unique applications:

Pharmaceutical Development

5-Fluoro-4-methylsulfanylpyridin-3-amine is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Its unique structure, featuring both fluorine and sulfur groups, can enhance the bioavailability and metabolic stability of drug candidates. This compound is particularly useful in the development of anti-cancer and anti-inflammatory agents, where the fluorine atom can improve the binding affinity to target proteins .

Agricultural Chemistry

In agricultural chemistry, 5-Fluoro-4-methylsulfanylpyridin-3-amine is explored for its potential as a precursor to agrochemicals. The incorporation of fluorine atoms into agrochemical compounds can enhance their efficacy and environmental stability. This compound can be used to synthesize herbicides and pesticides that are more effective and have a longer duration of action .

Radiopharmaceuticals

The fluorine atom in 5-Fluoro-4-methylsulfanylpyridin-3-amine makes it a candidate for radiopharmaceutical applications, particularly in positron emission tomography (PET) imaging. Fluorine-18, a radioactive isotope of fluorine, can be incorporated into this compound to create radiotracers for imaging various biological processes, including cancer metabolism and brain activity .

Material Science

In material science, 5-Fluoro-4-methylsulfanylpyridin-3-amine is investigated for its potential use in the synthesis of advanced materials. Its unique chemical properties can be exploited to create polymers and other materials with enhanced thermal stability and resistance to chemical degradation. These materials can be used in various industrial applications, including coatings and electronic devices .

Catalysis

This compound is also studied for its role in catalysis. The presence of both fluorine and sulfur atoms can create active sites that facilitate various chemical reactions. Researchers are exploring its use as a catalyst in organic synthesis, where it can help in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .

Environmental Chemistry

In environmental chemistry, 5-Fluoro-4-methylsulfanylpyridin-3-amine is being researched for its potential to degrade environmental pollutants. Its unique structure allows it to participate in reactions that break down harmful chemicals into less toxic forms. This application is particularly relevant in the development of new methods for water and soil remediation .

Propriétés

IUPAC Name |

5-fluoro-4-methylsulfanylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2S/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDULJOUZJNDHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=NC=C1N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-methylsulfanylpyridin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide](/img/structure/B2413904.png)

![1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2413906.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2413907.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)

![4-(7-Methoxy-1-benzofuran-2-yl)-6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B2413915.png)

![Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2413918.png)

![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride](/img/structure/B2413921.png)

![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2413924.png)